molecular formula C14H19N3O2 B11734991 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol

Cat. No.: B11734991
M. Wt: 261.32 g/mol
InChI Key: UYZHVKDDJYRTSC-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the formation of the pyrazole ring followed by the introduction of the phenol and methoxy groups. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 25°C to 80°C and reaction times of 2 to 24 hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Solvent selection, temperature control, and reaction time optimization are critical factors in industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This compound may also influence signaling pathways by altering the conformation of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-aminopyrazole: Similar pyrazole structure but with different substituents.

    4-(4-Methoxyphenyl)-1H-pyrazole: Contains a methoxyphenyl group but lacks the amino methyl substitution.

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct functional groups.

Uniqueness

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the methoxyphenol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-3-17-7-6-12(16-17)10-15-9-11-4-5-13(18)14(8-11)19-2/h4-8,15,18H,3,9-10H2,1-2H3

InChI Key

UYZHVKDDJYRTSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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